molecular formula C9H18ClN B2867470 (2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride CAS No. 1989672-86-7

(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride

Cat. No.: B2867470
CAS No.: 1989672-86-7
M. Wt: 175.7
InChI Key: IAGDIAZVFQELNF-UHFFFAOYSA-N
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Description

“(2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1989672-86-7 . It has a molecular weight of 175.7 and is typically in the form of a powder . The IUPAC name for this compound is 2-cyclopropyl-N-(cyclopropylmethyl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c1-2-8(1)5-6-10-7-9-3-4-9;/h8-10H,1-7H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis and Methodologies

  • Development of Allylic Amine and C-cyclopropylalkylamine Syntheses : A study by Wipf, Kendall, and Stephenson (2003) explored hydrozirconation of alkynes followed by in situ transmetalation to dimethylzinc, leading to allylic amines and C-cyclopropylalkylamines through a cyclopropanation reaction. This methodology offers a novel approach to construct C-cyclopropylalkylamines, potentially including (2-Cyclopropylethyl)(cyclopropylmethyl)amine derivatives (Wipf, Kendall, & Stephenson, 2003).

Bioconjugation Techniques

  • Mechanism of Amide Formation in Aqueous Media : Nakajima and Ikada (1995) provided insights into amide bond formation techniques that could be relevant for bioconjugation involving amines, including (2-Cyclopropylethyl)(cyclopropylmethyl)amine, under specific conditions (Nakajima & Ikada, 1995).

Cyclopropanation Reactions

  • Copper-promoted N-cyclopropylation : Bénard, Neuville, and Zhu (2010) discussed the copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid, a method potentially applicable for the synthesis of compounds similar to (2-Cyclopropylethyl)(cyclopropylmethyl)amine (Bénard, Neuville, & Zhu, 2010).

Novel Material Development

  • Chitosan Hydrogels for Drug Delivery : Karimi et al. (2018) explored the synthesis of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for pH- and thermo-responsive drug delivery systems. This research points to potential biomedical applications of related amines in creating smart materials (Karimi et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-cyclopropyl-N-(cyclopropylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-8(1)5-6-10-7-9-3-4-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGDIAZVFQELNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNCC2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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